molecular formula C9H14N2O4S B14692185 2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid CAS No. 25495-75-4

2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B14692185
CAS No.: 25495-75-4
M. Wt: 246.29 g/mol
InChI Key: MIZASGHPGXVQAO-NVMQTXNBSA-N
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Description

2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

25495-75-4

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

2-[(1S,2S,3R)-1-amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O4S/c1-4(12)9(2,15)6(10)7-11-5(3-16-7)8(13)14/h3-4,6,12,15H,10H2,1-2H3,(H,13,14)/t4-,6-,9-/m1/s1

InChI Key

MIZASGHPGXVQAO-NVMQTXNBSA-N

Isomeric SMILES

C[C@H]([C@](C)([C@@H](C1=NC(=CS1)C(=O)O)N)O)O

Canonical SMILES

CC(C(C)(C(C1=NC(=CS1)C(=O)O)N)O)O

Origin of Product

United States

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